DES(1-methylpiperidinium)-17-oxo vecuronium is a synthetic derivative of vecuronium, a neuromuscular blocking agent commonly used in anesthesia to facilitate intubation and provide muscle relaxation during surgery. This compound is characterized by the addition of a 1-methylpiperidinium group and an oxo functional group at the 17 position, which modifies its pharmacological properties compared to the parent compound, vecuronium.
Vecuronium was first introduced in the 1980s and has been widely studied for its effects on neuromuscular transmission. The modification to create DES(1-methylpiperidinium)-17-oxo vecuronium aims to enhance its efficacy and safety profile in clinical settings. Research articles and databases such as PubChem provide detailed chemical information and biological data on this compound .
DES(1-methylpiperidinium)-17-oxo vecuronium falls under the category of neuromuscular blockers, specifically classified as non-depolarizing agents. These agents work by inhibiting the transmission of nerve impulses to muscles, leading to temporary paralysis during surgical procedures.
The synthesis of DES(1-methylpiperidinium)-17-oxo vecuronium involves several chemical reactions that modify the structure of the original vecuronium compound. The process typically includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress of synthesis and confirm the structure of DES(1-methylpiperidinium)-17-oxo vecuronium .
The molecular formula for DES(1-methylpiperidinium)-17-oxo vecuronium is . Its structure features a steroid backbone with specific functional groups that enhance its neuromuscular blocking activity.
Key structural data include:
DES(1-methylpiperidinium)-17-oxo vecuronium participates in various chemical reactions that are crucial for its function as a neuromuscular blocker:
The pharmacokinetics of DES(1-methylpiperidinium)-17-oxo vecuronium are influenced by these reactions, impacting factors like onset time, duration of action, and recovery profiles after administration .
The mechanism by which DES(1-methylpiperidinium)-17-oxo vecuronium exerts its effects involves:
Research indicates that modifications in its structure can alter binding affinity and kinetics compared to traditional vecuronium, potentially leading to faster onset times or prolonged effects depending on the specific application .
Relevant data from stability studies indicate that DES(1-methylpiperidinium)-17-oxo vecuronium retains efficacy under various storage conditions but may degrade under extreme pH or temperature conditions .
DES(1-methylpiperidinium)-17-oxo vecuronium is primarily used in clinical anesthesia settings for:
Research into its pharmacological profile continues, aiming to determine optimal dosing regimens and potential applications in other medical fields such as intensive care medicine where sedation and muscle relaxation are necessary .
DES(1-methylpiperidinium)-17-oxo vecuronium (CAS 18668-29-6) is a strategic intermediate in the synthesis and quality control of aminosteroid neuromuscular blocking agents (NMBAs), particularly vecuronium bromide. Its significance stems from its position as a precursor and impurity in the manufacturing pathway of clinically essential NMBAs, which revolutionized surgical muscle relaxation. Historically, NMBAs evolved from crude curare alkaloids used by Indigenous South American hunters to synthetic compounds enabling precise intraoperative paralysis. The isolation of d-tubocurarine in 1942 marked the first standardized NMBA, followed by synthetic aminosteroids like pancuronium and vecuronium in the mid-20th century [4].
This compound embodies a transitional structure between bioactive molecules and detoxification products:
DES(1-methylpiperidinium)-17-oxo vecuronium (C₂₆H₄₁NO₃, MW 415.6 g/mol) belongs to the aminosteroid NMBA family, characterized by a tetracyclic androstane backbone modified with heterocyclic amine groups. Key structural attributes include:
Table 1: Structural Features of Key Androstane-Based NMBAs
Compound | 17-Position | 2-Position | Charge State | Molecular Formula |
---|---|---|---|---|
DES(1-Me-piperidinium)-17-oxo vecuronium | Ketone | Tertiary piperidine | Monocationic* | C₂₆H₄₁NO₃ |
Vecuronium bromide | Acetate | Quaternary piperidinium | Dicationic | C₃₄H₅₇BrN₂O₄ |
Pancuronium bromide | Acetate | Quaternary piperidinium | Dicationic | C₃₅H₆₀Br₂N₂O₄ |
Rocuronium bromide | Allyl carboxylate | Quaternary morpholinium | Monocationic | C₃₂H₅₃BrN₂O₄ |
* Protonatable at physiological pH [1] [3] [8]
Synthetic innovation targeting DES(1-methylpiperidinium)-17-oxo vecuronium addresses two imperatives: (1) optimizing vecuronium production, and (2) developing novel analogs with tailored pharmacokinetics.
Table 2: Key Synthetic Pathways to Vecuronium Intermediates
Reaction Step | Reagents/Conditions | Yield | Critical Control Parameters | |
---|---|---|---|---|
3α-Acetylation of androstanediol | Ac₂O, HCl (cat.), CH₃CN, 25°C, 4h | 92% | Acid concentration <0.1% to prevent epimerization | |
Bispiperidine installation | Piperidine, CuCl₂, toluene, 110°C, 48h | 65% | Metal scavenging to reduce residual Cu to <10 ppm | |
N-Quaternization | CH₃Br, THF, –10°C, 12h | 78% | Bromide ion exclusion to prevent diquat formation | |
17-Oxidation | Pyridinium chlorochromate, CH₂Cl₂, 0°C | 83% | pH stabilization to avoid enolization | [6] [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7